3-Phenylbenzo[f]quinazoline

Synthetic Chemistry Process Development Medicinal Chemistry

Medicinal chemists often face batch variability and low yields when scaling up substituted benzoquinazolines for SAR libraries. 3-Phenylbenzo[f]quinazoline (CAS 68725-87-1) solves this with a ~75% synthetic yield, ≥95% purity, and a well-defined LogP of 4.45, providing a reliable anchor fragment for fragment-growing campaigns. • ≥95% purity for immediate use in parallel synthesis. • 15% yield advantage over 4-substituted analogs, lowering cost per gram. • Consistent TPSA (25.78 Ų) enables clean SAR attribution without confounding hydrogen-bonding changes.

Molecular Formula C18H12N2
Molecular Weight 256.3 g/mol
CAS No. 68725-87-1
Cat. No. B1659879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylbenzo[f]quinazoline
CAS68725-87-1
Molecular FormulaC18H12N2
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C3C(=N2)C=CC4=CC=CC=C43
InChIInChI=1S/C18H12N2/c1-2-7-14(8-3-1)18-19-12-16-15-9-5-4-6-13(15)10-11-17(16)20-18/h1-12H
InChIKeyIMSYUORUXGLFGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Synthetic Baseline of 3-Phenylbenzo[f]quinazoline


3-Phenylbenzo[f]quinazoline (CAS 68725-87-1) is a tricyclic nitrogen-containing heterocycle belonging to the benzo[f]quinazoline class, with molecular formula C₁₈H₁₂N₂ and a molecular weight of 256.3 g/mol . The compound is characterized by a planar, fully aromatic framework that positions it as a versatile scaffold in medicinal chemistry and materials science. Commercially, it is typically supplied at ≥95% purity, making it suitable for direct use in parallel synthesis libraries and as a building block for further derivatization . Its calculated partition coefficient (LogP) of 4.45 and topological polar surface area (TPSA) of 25.78 Ų define a lipophilic profile that is distinct from more polar quinazoline variants .

Synthesis-ready scaffold
High-yielding protocol reported for unsubstituted phenyl analog supports parallel library synthesis and scale-up campaigns.
Defined lipophilic profile
Moderate calculated LogP and low TPSA provide a balanced starting point for systematic SAR exploration.
Commercial high-purity supply
Typically available at ≥95% purity, reducing post-purchase purification for automated chemistry workflows.

Why 3-Phenylbenzo[f]quinazoline Outperforms Generic Analogs


Within the 3-arylbenzo[f]quinazoline series, seemingly minor changes to the 3-position aryl substituent produce measurable differences in lipophilicity (ΔLogP up to 0.65) and synthetic accessibility (Δyield up to 15 percentage points) that directly impact downstream biological performance and process economics . Replacing the unsubstituted phenyl with a 4-methylphenyl or 4-chlorophenyl congener alters molecular recognition properties—particularly hydrophobic complementarity and passive membrane permeability—without any compensatory gain in synthetic efficiency . The evidence summarized below demonstrates that 3-phenylbenzo[f]quinazoline occupies a definable, quantifiable niche that generic “in-class” substitution cannot replicate.

Lipophilicity mismatch alters permeability context
4-Methyl and 4-chloro analogs increase LogP by up to 0.65 units; this ΔLogP may shift passive membrane permeability and metabolic stability compared to the unsubstituted phenyl derivative.
Synthetic yield gap impacts process economics
Reported yields for 4-substituted analogs are ~15 percentage points lower under identical conditions, which may affect cost and throughput when scaling beyond milligram quantities.
Higher molecular weight reduces ligand efficiency
4-Substituted congeners add up to 34.4 g/mol; equipotent binding would result in lower ligand efficiency indices, a key metric in fragment-based design.

Quantitative Evidence vs. Closest 3-Aryl Analogs


Synthetic Yield Advantage Over 4-Substituted Analogs

In a unified synthetic protocol for 3-arylbenzo[f]quinazolines reported by Robev (1983), the unsubstituted 3-phenyl derivative was obtained in ~75% isolated yield, whereas the 4-methylphenyl and 4-chlorophenyl congeners were obtained in ~60% yield under identical conditions . This 15-percentage-point yield advantage translates directly into lower cost per gram and higher throughput for library synthesis.

Synthetic yield
Direct comparison
~75% (3-phenyl) vs. ~60% (4-methyl, 4-chloro) +15 percentage points
Reported yield advantage may reduce material cost for parallel library synthesis.
Condensation protocol, Robev 1983; identical conditions.
Synthetic Chemistry Process Development Medicinal Chemistry

Lipophilicity Differentiation via LogP Modulation

The calculated LogP of 3-phenylbenzo[f]quinazoline is 4.45, positioning it approximately 0.31 log units lower than the 4-methylphenyl analog (LogP 4.76) and 0.65 log units lower than the 4-chlorophenyl analog (LogP 5.10) . This lower lipophilicity can be advantageous when target engagement requires a balance between membrane permeability and aqueous solubility.

Lipophilicity (LogP)
Calculated values
3-phenyl: 4.45 4-methyl: 4.76 (Δ +0.31) 4-chloro: 5.10 (Δ +0.65)
Lower lipophilicity may influence solubility-permeability balance in lead optimization.
ChemSrc database; ΔLogP up to 0.65.
Physicochemical Profiling Drug Design ADME Prediction

Molecular Weight Efficiency and Ligand Optimization

3-Phenylbenzo[f]quinazoline (MW = 256.3 g/mol) is 14.0 g/mol lighter than the 4-methylphenyl analog (MW = 270.3 g/mol) and 34.4 g/mol lighter than the 4-chlorophenyl analog (MW = 290.7 g/mol) . This lower molecular weight confers superior ligand efficiency indices when equipotent binding is achieved, a critical metric in fragment-based and lead-optimization programs.

Molecular weight
Cross-study comparable
256.3 g/mol –14.0 vs. 4-methyl –34.4 vs. 4-chloro
Lower MW supports improved ligand efficiency indices when equipotent binding is achieved.
ChemSrc database values.
Fragment-Based Drug Design Ligand Efficiency Metrics Medicinal Chemistry

Conserved Polar Surface Area for Scaffold Hopping

Despite the differences in LogP and molecular weight, the topological polar surface area (TPSA) is invariant at 25.78 Ų across 3-phenyl, 3-(4-methylphenyl), and 3-(4-chlorophenyl) benzo[f]quinazolines . This conservation of TPSA means that substitution at the 4-position of the phenyl ring modulates lipophilicity without altering the core hydrogen-bonding capacity, enabling isolipophilic scaffold-hopping strategies where 3-phenylbenzo[f]quinazoline serves as the minimal-TPSA, minimal-MW anchor.

TPSA invariance
Cross-study comparable
25.78 Ų (identical for 3-phenyl, 4-methyl, 4-chloro)
Conserved TPSA enables isolated lipophilicity exploration without confounding hydrogen-bonding changes.
No change in polar surface area across analogs.
Scaffold Hopping Medicinal Chemistry Bioisostere Design

Procurement-Driven Application Scenarios


Parallel Library Synthesis in Hit-to-Lead Programs

When constructing a 3-arylbenzo[f]quinazoline library, the ~75% synthetic yield of the unsubstituted phenyl derivative enables the production of larger quantities of the core scaffold per synthesis run compared to the ~60% yield of 4-substituted analogs. This yield advantage, combined with its lower molecular weight (256.3 g/mol) and moderate LogP (4.45), makes 3-phenylbenzo[f]quinazoline the preferred core for systematic structure-activity relationship (SAR) exploration, where the phenyl ring can be subsequently functionalized via electrophilic aromatic substitution or cross-coupling reactions.

Fragment-Based Drug Discovery with Lipophilic Scaffolds

With a molecular weight of 256.3 g/mol—14.0 g/mol lighter than the 4-methylphenyl analog and 34.4 g/mol lighter than the 4-chlorophenyl analog [1]—3-phenylbenzo[f]quinazoline satisfies fragment-like physicochemical criteria (MW < 300) while providing a defined lipophilic footprint (LogP 4.45) suitable for targeting hydrophobic enzyme pockets. Its conserved TPSA of 25.78 Ų across analogs further supports its selection as the anchor fragment for fragment-growing campaigns where each added heavy atom can be tracked for its contribution to both potency and physicochemical properties.

Process Chemistry Scale-Up and Cost-Sensitive Procurement

For research groups or CROs requiring multi-gram quantities of a benzo[f]quinazoline building block, the 15-percentage-point yield advantage of the 3-phenyl derivative over its 4-substituted counterparts directly translates to a lower cost of goods . Furthermore, the commercial availability at ≥95% purity reduces or eliminates the need for post-purchase purification, enabling immediate deployment in automated parallel synthesis or high-throughput chemistry platforms.

Isolipophilic Scaffold Hopping in Kinase Inhibitor Design

Benzo[f]quinazoline derivatives are recognized as thymidylate synthase inhibitors and have been explored as scaffolds for anticancer agents [1]. The invariant TPSA (25.78 Ų) across 3-aryl analogs means that 3-phenylbenzo[f]quinazoline can serve as a reference compound for scaffold-hopping studies: researchers can systematically introduce substituents at the 4-position of the phenyl ring and attribute any changes in potency or selectivity solely to lipophilicity or steric effects, without confounding changes in hydrogen-bonding capacity.

Application
Selection Property
Validation Focus
Parallel library synthesis (hit-to-lead)
Reported synthetic yield consistency
Yield comparison under identical condensation protocols
Fragment-based drug design
Low molecular weight (<300 Da) and moderate LogP
Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics
Multi-gram scale-up / CRO supply
Yield advantage and commercial purity
Cost-per-gram and post-purchase purification needs
Isolipophilic scaffold hopping
Invariant TPSA with modulated LogP
Attribution of potency shifts to lipophilicity alone
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